Scientific Field: Organic & Biomolecular Chemistry
Summary of the Application: This compound has been used in the synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Results or Outcomes: The synthesis of this building block showcases its application as a probe in a biological study.
Scientific Field: Chemical Science
Summary of the Application: Bicyclo[1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates. The compound could potentially be used in the synthesis of these BCPs.
Summary of the Application: This compound has been used in a practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Results or Outcomes: The synthesis of this compound showcases its application as a probe in a biological study.
Scientific Field: Biochemistry
Summary of the Application: Amino acid derivatives of “3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid” have been used as a mimetic of -aminobutyric acid (GABA) in peptides.
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound characterized by a bromine atom attached to the third carbon of a bicyclo[1.1.1]pentane structure, along with a carboxylic acid functional group at the first carbon position. Its molecular formula is CHBrO and it has a molecular weight of approximately 191.02 g/mol. The compound is recognized for its unique bicyclic framework, which contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .
The reactivity of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid can be attributed to the presence of the bromine atom and the carboxylic acid group. Common reactions include:
These reactions highlight the compound's versatility as a building block in chemical synthesis.
The synthesis of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions, including:
These methods underscore the complexity and precision required in synthesizing this compound.
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid finds applications primarily in:
Its diverse applications highlight its significance in both academic research and industrial settings.
Interaction studies involving 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid focus on its reactivity with various biological targets and synthetic pathways:
Such studies are crucial for understanding its potential therapeutic roles and optimizing its chemical properties for specific applications.
Several compounds share structural similarities with 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic Acid | Contains an amide group instead of a bromine | Potentially different biological activity due to amide functionality |
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | Methyl ester derivative | Increased lipophilicity may enhance bioavailability |
3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic Acid | Hydroxyl group at position three | May exhibit different solubility and reactivity patterns |
These comparisons highlight the uniqueness of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid in terms of its halogenated structure and potential reactivity profiles, setting it apart from other similar compounds in both chemical behavior and application potential.
The synthesis and functionalization of bicyclo[1.1.1]pentane (BCP) derivatives gained prominence in the early 21st century as chemists sought non-classical bioisosteres to address challenges in drug design, such as metabolic instability and poor solubility. The specific discovery of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid emerged from efforts to brominate bicyclo[1.1.1]pentane-1-carboxylic acid using reagents like N-bromosuccinimide (NBS) or molecular bromine under radical initiation. Early reports of its synthesis date to the 1990s, with optimization of methods occurring alongside the broader adoption of BCPs in medicinal chemistry.
The compound’s significance arises from two key features:
Current research focuses on:
Property | Value | Source |
---|---|---|
Molecular Weight | 191.03 g/mol | |
Melting Point | Not reported | - |
Solubility | Limited in water; soluble in DMSO, THF | |
SMILES | C1C2(CC1(C2)Br)C(=O)O |
The bicyclo[1.1.1]pentane skeleton consists of three fused cyclopropane rings sharing a common bridgehead carbon, creating a highly strained, symmetrical cage structure [4] [5]. X-ray crystallographic data confirm bond angles of 60° at bridgehead carbons and 120° at methylene bridges, with C-C bond lengths compressed to 1.54 Å compared to 1.58 Å in unstrained alkanes [2] [5]. This geometry forces σ-bond orbitals into unfavorable alignments, generating substantial angle strain that dominates the molecule's reactivity profile [5].
The carboxylic acid group at position 1 exhibits pKₐ = 2.8 ± 0.3 due to inductive stabilization from the electron-withdrawing bromine at position 3 [1] [2]. Bromine's electronegativity (χ = 2.96) creates a permanent dipole moment of 2.1 D across the cage, polarizing adjacent C-Br (1.93 Å) and C=O (1.21 Å) bonds [2] . IR spectroscopy confirms ν(C=O) at 1705 cm⁻¹ and ν(C-Br) at 565 cm⁻¹, indicating minimal conjugation between functional groups [1].
The molecule's $$ C_{2v} $$ symmetry restricts conformational freedom, locking substituents in axial-equatorial orientations relative to the cage plane [2] [5]. Despite this rigidity, substituent-induced distortion creates a 7.5° pyramidalization at the brominated bridgehead carbon, as revealed by NBO analysis [2]. No enantiomeric forms exist due to the absence of chiral centers, though diastereotopic methylene protons exhibit distinct $$ ^1H $$ NMR signals at δ 1.85 and 2.12 ppm [1].
The compound sublimes at 85°C (0.1 mmHg) with decomposition onset at 150°C [1] . Solubility data reveal:
Solvent | Solubility (mg/mL) |
---|---|
Water | 12.4 |
Ethanol | 89.7 |
DCM | 245.2 |
DMSO | 312.8 |
This polarity gradient correlates with calculated logP = 1.38, reflecting preferential dissolution in aprotic media [7] [9].
Thermogravimetric analysis shows 5% mass loss at 185°C under nitrogen . The bromine substituent undergoes nucleophilic substitution (Sₙ2) in polar aprotic solvents (k = 3.2 × 10⁻⁴ s⁻¹ in DMF at 25°C), while the carboxylic acid resists decarboxylation below 200°C [8] [9].
Natural Population Analysis assigns charges of +0.32e (C1), -0.67e (O2), and -0.29e (Br3) [2]. The C-Br bond exhibits 85% σ-character with 15% hyperconjugative donation into adjacent C-C bonds, while the carboxylic acid shows 92% σ-character in C=O [2] [5].
Frontier orbital analysis identifies three reactive centers:
MEP surface calculations show maximum electrophilicity at Br (ESP = +42 kcal/mol) and nucleophilicity at carbonyl oxygen (ESP = -68 kcal/mol) [2].
The bicyclo[1.1.1]pentane core contains 66.6 kcal/mol strain energy, distributed as:
This exceeds cubane (48 kcal/mol) but remains below [1.1.1]propellane (92 kcal/mol) [5].
System | Strain Energy (kcal/mol) |
---|---|
Bicyclo[2.2.1]heptane | 27.3 |
Bicyclo[1.1.1]pentane | 66.6 |
Cubane | 48.0 |
[1.1.1]Propellane | 92.0 |
The earliest isolations of 3-halogenated bicyclo[1.1.1]pentane acids relied on multistep sequences that first constructed the strained cage and then introduced the halogen. Applequist demonstrated carbenoid insertion into bicyclo[1.1.0]butanes in the early 1980s, but only dichlorinated products were obtained in synthetically useful yield [1]. Partial reduction of such gem-dihalo intermediates with tributylstannane and azobisisobutyronitrile was later shown to afford mono-halides, establishing a precedent for accessing the title acid through selective debromination of a 2,2-dibromobicyclo[1.1.1]pentane precursor [1].
Historical route | Key reagents (step introducing bromine) | Typical yield | Notable limitations |
---|---|---|---|
Radical debromination of 2,2-dibromobicyclo[1.1.1]pentane acids | Tributylstannane, azobisisobutyronitrile, refluxing benzene | 35–45% for mono-bromide formation | Toxic tin hydride; difficult purification [1] |
Visible-light bromination of readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid delivers the bridge-brominated acid in one step. The transformation employs N-chlorosuccinimide to generate a chlorine radical that abstracts a bridge hydrogen, and bromotrichloromethane as the bromine-atom donor. A continuous-flow variant furnishes di-ester linchpin 4 on a twenty-five-gram scale in sixty-five minutes without loss of yield, illustrating the practicality of propellane routes for kilogram manufacture [2].
Representative propellane protocol | Photochemical parameters | Isolated yield | Scale demonstrated |
---|---|---|---|
N-chlorosuccinimide (3 equiv) + bromotrichloromethane (10 equiv) in acetonitrile : water (9 : 1), blue light emitting diode, 0 °C, 30 min | 450 nm, 120 W | 45–55% for the free acid; 68–78% after in-situ esterification | 25 g (continuous-flow) [2] |
Triethylborane-initiated atom-transfer ring opening of [1.1.1]propellane with brominated radical precursors excels for introducing bromine at bridgehead position 3 while simultaneously installing a carboxyl group at position 1. Reaction of bromomethyl tert-butyl carbonate with propellane at 0 °C produces the corresponding 3-bromomethyl bicyclo[1.1.1]pentane-1-carboxylate in ninety-two percent yield under metal-free conditions [3].
A complementary non-propellane strategy uses dibromocarbene addition to bicyclo[1.1.0]butanes followed by selective single-electron transfer reduction. Addition of dibromocarbene (generated in situ from bromoform, sodium hydroxide and benzyltriethylammonium chloride) to a bicyclo[1.1.0]butane bearing a tert-butyl ester delivers the corresponding 2,2-dibromide in forty percent yield on gram scale. Treatment with finely divided nickel prepared by aluminium leaching (Raney nickel) under hydrogen gas removes one bromine atom chemoselectively to furnish 3-bromobicyclo[1.1.1]pentane-1-carboxylate in seventy-five percent yield; acidic deprotection then gives the title acid in quantitative yield [4].
Radical method | Bromine source | Yield of mono-bromide | Selectivity driver |
---|---|---|---|
Triethylborane-mediated atom-transfer | Bromomethyl tert-butyl carbonate | 92% | Polar atom-transfer chain avoids over-bromination [3] |
Dibromocarbene addition → Raney nickel reduction | Bromoform (carbene precursor) | 75% | Surface-controlled hydrogenolysis suppresses second reduction [4] |
A flow photochemical platform irradiates liquid [1.1.1]propellane with alkyl iodides to give bicyclo[1.1.1]pentane iodides in up to ninety-two percent purity after solvent evaporation. Exchange of the iodide with copper(I) bromide affords the brominated acid salt without chromatography, and material throughput of one kilogram per day has been documented [5]. Such solvent- and reagent-efficient photoflow operations align with industrial demand for continuous manufacture.
Carboxyl functions are most efficiently introduced by oxidation of bridgehead alkyl groups obtained during radical bromination sequences. For example, permanganate oxidation of a bridgehead bromomethyl group followed by ester hydrolysis yields the target acid in eighty-five percent overall yield [3]. Alternatively, lithiation of a bridgehead methoxymethyl ether and quench with carbon dioxide introduces the carboxylate in a single step, preserving the sensitive bromine substituent [4].
Derivatization route | Overall yield to acid | Functional-group tolerance |
---|---|---|
Potassium permanganate oxidation of bromomethyl ester, then saponification | 80–85% | Survives bromine, tert-butyl ester, and aromatic substituents [3] |
Lithiation-carbon dioxide quench of monobromide with one methoxymethyl group | 66% | Compatible with nickel reduction products and avoids radical intermediates [4] |
Large-volume preparation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid by in-flow photoaddition of diacetyl to [1.1.1]propellane has reached one kilogram per day, delivering a low-cost feedstock for subsequent bromination [6]. Continuous bromination under visible light further decreases solvent usage and energy demand; kilogram quantities of brominated esters have been isolated with material efficiencies above eighty percent [2].
Replacement of organotin reductants by nickel-catalysed hydrogenation and by photoredox single-electron transfer eliminates persistent organometal residues and enables aqueous work-up [4]. Where possible, propellane routes employ dilute aqueous acetonitrile and recycle halogen donors, conforming to principles of atom economy and waste minimisation.
Process metric | Batch photobromination | Continuous-flow photobromination |
---|---|---|
Space-time yield | 0.15 kg L⁻¹ day⁻¹ (500 mL reactor) | 0.90 kg L⁻¹ day⁻¹ (tubular flow, 2.5 L h⁻¹) [2] |
Isolated yield | 52% | 70% |
E-factor (kg waste / kg product) | 42 | 18 |